molecular formula C22H25N3OS B2435452 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide CAS No. 941968-12-3

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide

Cat. No.: B2435452
CAS No.: 941968-12-3
M. Wt: 379.52
InChI Key: XIPVFQQEUBOIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C22H25N3OS and its molecular weight is 379.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-15-12-16(2)20-19(13-15)27-22(24-20)25(14-18-10-6-7-11-23-18)21(26)17-8-4-3-5-9-17/h6-7,10-13,17H,3-5,8-9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPVFQQEUBOIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound, synthesizing findings from various studies and research efforts.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2OSC_{18}H_{22}N_2OS, with a molecular weight of approximately 342.41 g/mol. The structure features a benzothiazole moiety linked to a pyridine ring and a cyclohexanecarboxamide group, contributing to its unique biological properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Specifically, studies have shown that benzothiazole derivatives can inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to enhanced cytotoxicity in cancer cells, making these compounds potential candidates for cancer therapy.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess antibacterial and antifungal properties. For instance, related benzothiazole derivatives have demonstrated effectiveness against various bacterial strains and fungi, indicating potential applications in treating infections .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects. Some studies have reported that benzothiazole derivatives can reduce inflammation markers in vitro, suggesting their utility in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Disruption of Cellular Pathways : By interfering with signaling pathways related to inflammation and infection, the compound can alter cellular responses.
  • Interaction with DNA Repair Mechanisms : The inhibition of PARP leads to increased sensitivity of cancer cells to chemotherapeutic agents.

Case Studies and Research Findings

StudyFocusKey Findings
Anticancer ActivityInhibition of PARP leads to increased cytotoxicity in cancer cells.
Antimicrobial PropertiesDemonstrated effectiveness against multiple bacterial strains and fungi.
Anti-inflammatory EffectsReduced inflammation markers in vitro; potential for treating inflammatory diseases.

Q & A

What are the key synthetic challenges in preparing N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide, and how can reaction conditions be optimized to improve yield?

Basic Research Focus
The synthesis involves multi-step reactions, including the formation of the benzo[d]thiazole core, pyridine methylation, and cyclohexanecarboxamide coupling. Key challenges include:

  • Regioselectivity : Ensuring proper substitution on the benzo[d]thiazole ring (4,6-dimethyl groups) and avoiding side reactions during alkylation of the pyridine moiety.
  • Coupling Efficiency : The N-alkylation step between the pyridin-2-ylmethyl group and cyclohexanecarboxamide requires precise control of stoichiometry and catalyst selection (e.g., using Pd-based catalysts for cross-coupling) .
    Optimization Strategies :
  • Use polar aprotic solvents (e.g., DMF or DMSO) to enhance intermediate stability.
  • Optimize temperature (e.g., reflux at 80–100°C for cyclization) and employ microwave-assisted synthesis to reduce reaction time .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize byproducts .

Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting NMR data be resolved?

Basic Research Focus
Characterization relies on 1H/13C NMR , HRMS , and IR spectroscopy . The compound’s complexity (e.g., overlapping proton signals in the cyclohexane and pyridine regions) may lead to ambiguous assignments.
Methodological Solutions :

  • 2D NMR (COSY, HSQC, HMBC) : Resolve signal overlap by correlating proton-proton and carbon-proton couplings. For example, HMBC can confirm connectivity between the pyridin-2-ylmethyl group and the carboxamide .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
  • Crystallography : If crystals are obtainable, single-crystal X-ray diffraction provides definitive structural confirmation .

How does the compound's structure influence its biological activity, particularly in anticancer assays?

Advanced Research Focus
The benzo[d]thiazole and pyridine moieties are critical for intercalation with DNA or kinase inhibition, while the cyclohexanecarboxamide enhances lipophilicity and membrane permeability.
Structure-Activity Relationship (SAR) Strategies :

  • Substitution Effects : Introduce electron-withdrawing groups (e.g., -Cl, -NO2) on the benzo[d]thiazole to enhance DNA binding affinity .
  • Bioisosteric Replacement : Replace the pyridine with a thiazole or imidazole to modulate target selectivity (e.g., kinase vs. tubulin inhibition) .
  • In Vitro Screening : Test derivatives against NCI-60 cancer cell lines to correlate structural modifications with IC50 values .

What strategies are employed to enhance the compound's metabolic stability without compromising bioactivity?

Advanced Research Focus
Poor metabolic stability often arises from oxidation of the pyridine or cyclohexane rings.
Methodological Approaches :

  • Fluorine Incorporation : Replace metabolically labile hydrogen atoms with fluorine at the 4-position of the pyridine to block CYP450-mediated oxidation .
  • Prodrug Design : Mask the carboxamide as an ester or amide prodrug to improve plasma stability, with enzymatic cleavage at the target site .
  • In Vitro ADMET Assays : Use liver microsomes or hepatocyte models to quantify metabolic half-life and guide structural refinements .

How can computational modeling predict target interactions, and what discrepancies might arise between in silico and experimental results?

Advanced Research Focus
Molecular docking (AutoDock, Schrödinger) and MD simulations predict binding modes with targets like DNA topoisomerases or kinases.
Methodological Considerations :

  • Target Flexibility : Simulate protein conformational changes to account for induced-fit binding, which static docking may miss .
  • Solvent Effects : Include explicit water molecules in simulations to improve accuracy of hydrogen-bonding predictions .
  • Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities and reconcile computational predictions .

How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?

Advanced Research Focus
Discrepancies may arise from variations in cell membrane permeability, efflux pump expression, or target protein heterogeneity.
Analytical Framework :

  • Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify overexpressed targets (e.g., EGFR, HER2) in responsive vs. resistant cell lines .
  • Combination Studies : Test the compound with inhibitors of efflux pumps (e.g., verapamil for P-gp) to assess impact on IC50 shifts .
  • 3D Tumor Models : Use spheroids or organoids to better replicate in vivo heterogeneity and validate cytotoxicity trends .

What are the best practices for analyzing enantiomeric purity, given the compound’s stereochemical complexity?

Advanced Research Focus
The pyridin-2-ylmethyl and cyclohexane groups may introduce chiral centers.
Methodological Solutions :

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and polar mobile phases to resolve enantiomers .
  • Circular Dichroism (CD) : Correlate CD spectra with computational ECD calculations to confirm absolute configuration .
  • Stereoselective Synthesis : Employ asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed couplings) to minimize racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.